4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline
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Overview
Description
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-aminobenzylamine with 2-(pyrrolidin-1-yl)ethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into binding sites of certain proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Another compound featuring a pyrrolidine ring, used as a selective androgen receptor modulator.
4-(3S-(1R-(1-naphthyl)ethylamino)pyrrolidin-1-yl)phenylacetic acid: Known for its stability and use as an active pharmaceutical ingredient.
Uniqueness
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is unique due to its specific structure, which allows for versatile interactions with biological targets. Its combination of a pyrrolidine ring and an amino group makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline |
InChI |
InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11,14H2 |
InChI Key |
ZYCBZVXAZKJTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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